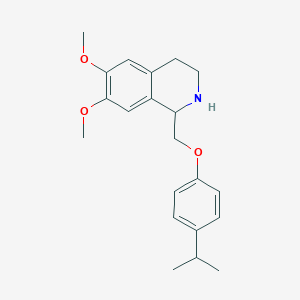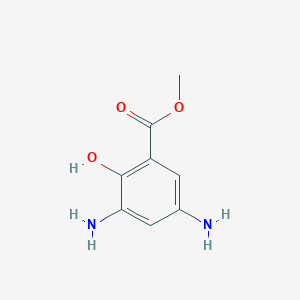
1-(3-(Cyclopropylmethoxy)pyridin-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Cyclopropylmethoxy)pyridin-2-yl)ethanone is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a cyclopropylmethoxy group attached to the pyridine ring at the 3-position and an ethanone group at the 1-position
Vorbereitungsmethoden
The synthesis of 1-(3-(Cyclopropylmethoxy)pyridin-2-yl)ethanone typically involves the reaction of 3-hydroxypyridine with cyclopropylmethyl bromide in the presence of a base to form the cyclopropylmethoxy derivative. This intermediate is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride to introduce the ethanone group at the 1-position. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride to facilitate the acylation process.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
1-(3-(Cyclopropylmethoxy)pyridin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the ethanone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace the methoxy group.
Hydrolysis: Acidic or basic hydrolysis can cleave the ether bond, yielding the corresponding alcohol and pyridine derivative.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Wissenschaftliche Forschungsanwendungen
1-(3-(Cyclopropylmethoxy)pyridin-2-yl)ethanone has found applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Research has explored its potential as a pharmacophore in the development of new therapeutic agents, particularly in the areas of anti-inflammatory and anticancer drugs.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(3-(Cyclopropylmethoxy)pyridin-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. The pathways involved may include signal transduction cascades, metabolic pathways, or gene expression regulation, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
1-(3-(Cyclopropylmethoxy)pyridin-2-yl)ethanone can be compared with other pyridine derivatives, such as:
1-(3-Methoxypyridin-2-yl)ethanone: Similar structure but lacks the cyclopropyl group, which may affect its reactivity and biological activity.
1-(3-(Cyclopropylmethoxy)pyridin-2-yl)propanone: Contains a propanone group instead of ethanone, which can influence its chemical properties and applications.
1-(3-(Cyclopropylmethoxy)pyridin-2-yl)butanone: The butanone group provides different steric and electronic effects compared to ethanone.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications.
Eigenschaften
Molekularformel |
C11H13NO2 |
|---|---|
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
1-[3-(cyclopropylmethoxy)pyridin-2-yl]ethanone |
InChI |
InChI=1S/C11H13NO2/c1-8(13)11-10(3-2-6-12-11)14-7-9-4-5-9/h2-3,6,9H,4-5,7H2,1H3 |
InChI-Schlüssel |
VDQOZBBCJVUSEO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=CC=N1)OCC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aS,3a'S,8aR,8a'R)-2,2'-(1,3-Bis(3,5-dimethoxyphenyl)propane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B13652560.png)

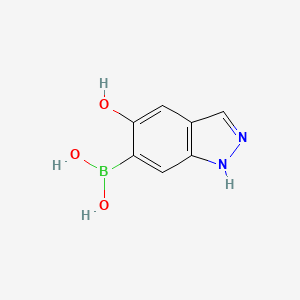

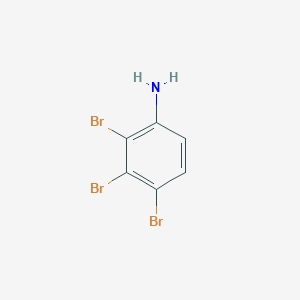
![1-(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B13652591.png)

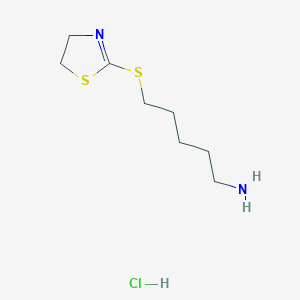
![7-Iodobenzo[d]isothiazole](/img/structure/B13652601.png)


![2-Bromo-2'-phenyl-9,9'-spirobi[fluorene]](/img/structure/B13652634.png)
